Enzastaurin

Catalog No.
S003471
CAS No.
170364-57-5
M.F
C32H29N5O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzastaurin

CAS Number

170364-57-5

Product Name

Enzastaurin

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Synonyms

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Description

The exact mass of the compound Enzastaurin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cancer Therapy

Enzastaurin has been extensively studied for its potential as an anti-cancer agent. It works by inhibiting protein kinases like Protein Kinase B (PKB, also known as AKT) and Protein Kinase C (PKC), which are involved in promoting cancer cell growth and survival. Several clinical trials have investigated Enzastaurin in various cancers, including glioblastoma, non-small cell lung cancer, and prostate cancer. While some studies have shown promising results, Enzastaurin has not yet been approved for any specific cancer treatment due to limitations in efficacy and side effects.

Neurodegenerative Diseases

Other Research Applications

Enzastaurin's potential extends beyond cancer and neurodegeneration. Research is ongoing to investigate its use in other conditions, including:

  • Diabetic retinopathy: Enzastaurin might help prevent blood vessel leakage and inflammation in the eye, a complication associated with diabetic retinopathy [].
  • Idiopathic pulmonary fibrosis: This lung disease involves excessive scar tissue formation. Enzastaurin's ability to target cell proliferation pathways might be beneficial in controlling fibrosis [].

Enzastaurin is a synthetic bisindolylmaleimide designed primarily as an antineoplastic agent. It selectively inhibits protein kinase C beta, an enzyme crucial for various cellular processes, including the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. By binding to the ATP-binding site of this enzyme, enzastaurin can potentially reduce tumor blood supply, thereby inhibiting tumor growth and proliferation . The compound has a chemical formula of C32H29N5O2C_{32}H_{29}N_{5}O_{2} and a molecular weight of approximately 515.617 g/mol .

Enzastaurin acts as a protein kinase inhibitor, specifically targeting PKCβ [, ]. PKCβ is a signaling enzyme involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PKCβ, enzastaurin disrupts these processes, potentially hindering tumor growth and spread [].

Additionally, enzastaurin might interfere with other signaling pathways crucial for cancer progression, such as the PI3K/AKT pathway []. This multi-pronged approach could enhance its therapeutic potential.

Enzastaurin is an investigational drug, and its safety profile in humans is still under evaluation in clinical trials []. Preclinical studies suggest potential side effects like fatigue, diarrhea, and nausea [].

Enzastaurin primarily functions through its interaction with protein kinase C beta. The inhibition of this kinase leads to several downstream effects, including:

  • Inhibition of Angiogenesis: By blocking the signaling pathways associated with vascular endothelial growth factor, enzastaurin can decrease the formation of new blood vessels that tumors require for growth.
  • Induction of Apoptosis: Enzastaurin promotes programmed cell death in tumor cells by interfering with survival signaling pathways .
  • Cell Cycle Arrest: The compound has been shown to affect cell cycle progression by phosphorylating various proteins involved in cell division .

Enzastaurin exhibits significant biological activity against various cancer types. It has been studied in the context of:

  • Glioblastoma Multiforme: An aggressive brain cancer, where enzastaurin is being evaluated for its efficacy in clinical trials .
  • Non-Hodgkin's Lymphoma: The compound has shown promise in preclinical studies targeting this type of cancer .
  • Colorectal and Lung Cancers: Its mechanisms of action have been explored in these malignancies as well, highlighting its broad potential as a therapeutic agent .

The synthesis of enzastaurin typically involves multi-step organic reactions that include:

  • Formation of Bisindolylmaleimide Core: This step involves the condensation of indole derivatives with maleic anhydride or similar reagents.
  • Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's activity and selectivity towards protein kinase C beta.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing .

Enzastaurin is primarily under investigation for its applications in oncology, particularly for:

  • Cancer Treatment: Targeting various solid tumors and hematological malignancies.
  • Vascular Ehlers-Danlos Syndrome: A recent trial initiated in 2022 aims to explore its effectiveness in treating this genetic disorder characterized by vascular fragility .

Research indicates that enzastaurin interacts with multiple signaling pathways beyond just protein kinase C beta. Notable interactions include:

  • Phosphoinositide 3-Kinase/AKT Pathway: Inhibition of this pathway contributes to reduced cell survival and proliferation.
  • Mitogen-Activated Protein Kinase Pathway: Enzastaurin's effects on this pathway further enhance its antitumor activity by modulating cell response to growth factors .

Several compounds share structural or functional similarities with enzastaurin. Here are some notable examples:

Enzastaurin's uniqueness lies in its selective inhibition of protein kinase C beta while also impacting multiple pathways involved in tumorigenesis, making it a promising candidate for targeted cancer therapies .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

515.23212518 g/mol

Monoisotopic Mass

515.23212518 g/mol

Heavy Atom Count

39

Appearance

Solid powder

UNII

UC96G28EQF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in brain cancer, lymphoma (non-hodgkin's), and lung cancer.

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.

Pictograms

Irritant

Irritant

Other CAS

170364-57-5

Wikipedia

Enzastaurin

Dates

Modify: 2023-09-12
1:Molecular mechanism underlying the pharmacological interactions of the protein kinase C-β inhibitor enzastaurin and erlotinib in non-small cell lung cancer cells. Steen NV, Potze L, Giovannetti E, Cavazzoni A, Ruijtenbeek R, Rolfo C, Pauwels P, Peters GJ.Am J Cancer Res. 2017 Apr 1;7(4):816-830. eCollection 2017. PMID: 28469955 Free PMC Article2:Enzastaurin: A lesson in drug development. Bourhill T, Narendran A, Johnston RN.Crit Rev Oncol Hematol. 2017 Apr;112:72-79. doi: 10.1016/j.critrevonc.2017.02.003. Epub 2017 Feb 11. Review. PMID: 28325267 3:Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma. Crump M, Leppä S, Fayad L, Lee JJ, Di Rocco A, Ogura M, Hagberg H, Schnell F, Rifkin R, Mackensen A, Offner F, Pinter-Brown L, Smith S, Tobinai K, Yeh SP, Hsi ED, Nguyen T, Shi P, Hahka-Kemppinen M, Thornton D, Lin B, Kahl B, Schmitz N, Savage KJ, Habermann T.J Clin Oncol. 2016 Jul 20;34(21):2484-92. doi: 10.1200/JCO.2015.65.7171. Epub 2016 May 23. PMID: 27217449 4:A pharmacokinetic and safety study of a fixed oral dose of enzastaurin HCl in native Chinese patients with refractory solid tumors and lymphoma. Li X, Fang X, Li S, Zhang W, Yang N, Cui Y, Huang H, Cai R, Lin X, Fu X, Hong H, Lin T.Oncotarget. 2016 Apr 5;7(14):18585-93. doi: 10.18632/oncotarget.7875. PMID: 26942463 Free PMC Article

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